DIRECT BROWN 79
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Overview
Description
DIRECT BROWN 79 is a synthetic dye belonging to the class of direct dyes. It is primarily used for dyeing cellulosic fibers such as cotton, viscose, and linen. The compound is known for its ability to produce a brown color with good fastness properties, making it suitable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIRECT BROWN 79 involves multiple steps, starting with the nitration of 4-aminophenylbenzene to form a dinitro compound. This is followed by reduction to obtain the corresponding diamine. The diamine is then diazotized and coupled with 2-hydroxybenzoic acid to form the azo dye. The final product is obtained by coupling with 4-aminobenzene-1,3-disulfonic acid and benzene-1,3-diamine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is usually produced in powder form and is soluble in water, making it easy to apply in various dyeing processes .
Chemical Reactions Analysis
Types of Reactions
DIRECT BROWN 79 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under acidic or basic conditions, leading to the formation of different colored products.
Reduction: Reduction of the azo groups in the dye can lead to the formation of amines.
Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like chlorosulfonic acid and nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted azo compounds, amines, and other aromatic derivatives .
Scientific Research Applications
DIRECT BROWN 79 has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed as a biological stain for visualizing cellular components.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the paper and leather industries
Mechanism of Action
The mechanism of action of DIRECT BROWN 79 involves its interaction with the fibers or substrates it is applied to. The dye molecules form hydrogen bonds and van der Waals forces with the cellulose fibers, leading to strong adherence and good fastness properties. The azo groups in the dye are responsible for its color, and the sulfonic acid groups enhance its solubility in water .
Comparison with Similar Compounds
Similar Compounds
- C.I. Direct Brown 2
- C.I. Direct Blue 218
- C.I. Direct Red 83
- C.I. Direct Brown 95
Uniqueness
DIRECT BROWN 79 is unique due to its specific molecular structure, which provides excellent dyeing properties and fastness. Unlike some other direct dyes, it forms stable metal complexes, particularly with copper, enhancing its lightfastness and overall durability .
Properties
CAS No. |
6483-77-8 |
---|---|
Molecular Formula |
C31H21N8Na3O9S2 |
Molecular Weight |
782.6 g/mol |
IUPAC Name |
trisodium;5-[[4-[4-[[2,4-diamino-5-[(2,4-disulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C31H24N8O9S2.3Na/c32-24-15-25(33)28(39-37-26-11-10-22(49(43,44)45)14-30(26)50(46,47)48)16-27(24)38-35-20-7-3-18(4-8-20)17-1-5-19(6-2-17)34-36-21-9-12-29(40)23(13-21)31(41)42;;;/h1-16,40H,32-33H2,(H,41,42)(H,43,44,45)(H,46,47,48);;;/q;3*+1/p-3 |
InChI Key |
GSZCBUINRPTBEY-UHFFFAOYSA-K |
SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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